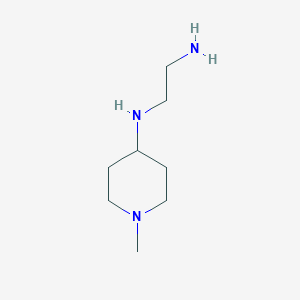

N'-(1-甲基哌啶-4-基)乙烷-1,2-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine" is not directly mentioned in the provided papers. However, the papers discuss various ethane-1,2-diamine derivatives, which can provide insights into the chemical behavior and properties that might be relevant to the compound . These derivatives include Schiff base ligands, geminal diamines, and complexes with metals such as nickel and zinc .

Synthesis Analysis

The synthesis of ethane-1,2-diamine derivatives typically involves condensation reactions. For instance, a V-shaped Schiff base ligand was synthesized via condensation of picolinaldehyde with ethane-1,2-diamine in an ethanol solution under open reflux conditions . Similarly, a geminal diamine was synthesized by reacting 2-nitroaniline with chloral formed by distillation of chloral hydrate over concentrated H2SO4 . These methods suggest that the synthesis of "N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine" could also involve a condensation step or a nucleophilic substitution reaction, as seen in the synthesis of a related compound .

Molecular Structure Analysis

The molecular structures of ethane-1,2-diamine derivatives are characterized using various techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations . For example, the crystal structure of a geminal diamine was determined to be in the monoclinic crystal system with specific unit cell parameters . The Schiff base ligand's structure was confirmed by XRD and further analyzed using Hirshfeld surface analysis and DFT optimization . These analyses provide a detailed understanding of bond lengths, angles, and overall molecular geometry, which are crucial for predicting the behavior of "N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine".

Chemical Reactions Analysis

The chemical reactivity of ethane-1,2-diamine derivatives can be inferred from their interactions with metals to form complexes. For instance, a Schiff base ligand forms diamagnetic dinuclear complexes with nickel and zinc, demonstrating its ability to act as a tetradentate ligand . The redox-noninnocence of such ligands indicates that they can undergo electron transfer reactions, which could be relevant for understanding the reactivity of "N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine" .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethane-1,2-diamine derivatives are diverse. The Schiff base ligand exhibits good yield and stability, as evidenced by its characterization through various spectroscopic techniques . The geminal diamine's properties, such as its high kinetic stability and low reactivity, were deduced from electronic structure calculations like HOMO-LUMO analysis and molecular electrostatic potential mapping . These properties are essential for predicting the behavior of "N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine" in different environments and its potential applications.

科学研究应用

Ligand Synthesis and Characterization

N'-(1-甲基哌啶-4-基)乙烷-1,2-二胺用于合成各种配体。例如,Uluçam和Yenturk(2019)使用席夫碱缩合法研究了由二胺和两种芳香醛形成的配体,通过傅立叶变换红外光谱、核磁共振和质谱进行表征。这些配体进一步被检验其几何和电子性质 (Uluçam & Yenturk, 2019)。

Crystal Structure and Thermal Expansion Studies

Zerrouki等人(2016)对不同温度下N,N,N′,N′-四[(1H,2,4-三唑-1-基)甲基]-乙烷-1,2-二胺的晶体结构进行了详细研究。这项研究揭示了该化合物的各向异性热膨胀的见解 (Zerrouki et al., 2016)。

Asymmetric Synthesis

Froelich等人(1996)描述了使用类似二胺化合物合成一系列2-(1-氨基烷基)哌啶的不对称合成。这项研究突出了二胺在不对称合成中的多功能性,特别是在生成取代二氨基醇和胺 (Froelich et al., 1996)。

Magnetic Properties of MnII Complexes

Karmakar等人(2006)探讨了涉及一系列配体的MnII配合物的磁性能。其中包括N,N′-双(吡啶-2-基)乙烷-1,2-二胺。这项研究为这些配合物的结构和磁耦合提供了宝贵的数据 (Karmakar et al., 2006)。

DNA Binding and Cleavage Studies

Sundaravadivel、Muthusamy和Varghese(2013)研究了使用相关席夫碱二胺合成的单核和双核铜(II)配合物的DNA结合能力。这项研究提供了关于DNA结合机制和配合物切割DNA能力的见解 (Sundaravadivel, Muthusamy, & Varghese, 2013)。

属性

IUPAC Name |

N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-11-6-2-8(3-7-11)10-5-4-9/h8,10H,2-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINGLPBIGBATOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine](/img/structure/B1342407.png)

![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)

![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)